molecular formula C15H12N2O3S2 B344894 N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide CAS No. 307327-02-2

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide

Cat. No.: B344894
CAS No.: 307327-02-2
M. Wt: 332.4g/mol
InChI Key: FDDAVTCWWRLPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .

Cellular Effects

This compound has shown to exert protective effects on cells, particularly neurons . It has been found to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients . This compound also appears to protect cells from oxidative stress-induced toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . Additionally, this compound has been found to interact with beta-amyloid, inhibiting its aggregation and potentially mitigating the formation of plaques in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated sustained effects over time . It has shown to maintain its inhibitory activity against AChE and its protective effects against beta-amyloid aggregation .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve cognition and spatial memory . The effects of this compound appear to be dose-dependent, with higher doses leading to greater improvements .

Metabolic Pathways

Given its interactions with AChE and beta-amyloid, it is likely involved in pathways related to neurotransmission and protein aggregation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. Its ability to interact with various biomolecules suggests that it may be transported to different cellular locations where these targets are present .

Subcellular Localization

Given its interactions with AChE, it is likely to be present in locations where this enzyme is found, such as the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.

    Industry: Possible applications in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.

    Uniqueness: Unlike other benzothiazole derivatives, this compound exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has gained attention in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Overview of the Compound

This compound is characterized by its unique structural features, combining a benzothiazole moiety with a methanesulfonyl group. This structure is believed to contribute to its multifaceted biological activities, particularly in the context of neuroprotection and cognitive enhancement.

The primary mechanism through which this compound exerts its effects is via acetylcholinesterase (AChE) inhibition . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, this compound increases acetylcholine levels in the brain, potentially enhancing cognitive function and memory.

Key Mechanisms:

  • AChE Inhibition : The compound binds to the active site of AChE, inhibiting its activity. This leads to increased availability of acetylcholine at synaptic clefts.
  • Anti-Amyloid Activity : this compound has been shown to prevent the aggregation of β-amyloid peptides, which are implicated in Alzheimer's pathology.
  • Neuroprotection : The compound exhibits protective effects against oxidative stress-induced neuronal damage, as evidenced in cellular models.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE with an IC50 value of approximately 2.31 µM. Additionally, it has shown significant inhibition (53.30%) of Aβ 1-42 aggregation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Study TypeEffect ObservedIC50 Value
AChE InhibitionEffective inhibition2.31 µM
Aβ 1-42 AggregationSignificant reduction53.30%

In Vivo Studies

In vivo research using mouse models has indicated that treatment with this compound can improve cognitive deficits induced by scopolamine. This suggests that the compound not only inhibits AChE but also enhances cognitive performance .

Case Studies

  • Neuroprotection Against Oxidative Stress :
    • In SHSY-5Y neuroblastoma cells treated with H2O2, this compound demonstrated protective effects against cell death. The compound significantly improved cell viability compared to untreated controls .
  • Cognition Enhancement :
    • In a study involving scopolamine-induced memory deficits in mice, administration of the compound resulted in notable improvements in spatial memory and cognitive function .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDAVTCWWRLPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326441
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307327-02-2
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.